3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER
Overview
Description
3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER is a complex organic compound characterized by its unique structure, which includes a triazole ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4- {3- (4-TERT-BUTYLPHENYL)-5- [ (3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}PHENYL METHYL ETHER
- 3- (4- (4-ETHOXY-PH)-5- ( (3-METHYLBENZYL)SULFANYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Uniqueness
3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER is unique due to its specific structural features, such as the presence of both a triazole ring and a sulfanyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-6-5-7-17(10-14)13-25-20-22-21-19(23(20)4)12-24-18-9-8-15(2)16(3)11-18/h5-11H,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSASQFWGMCJEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)COC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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